molecular formula C7H6BrFN2O B571639 2-Acetamido-3-bromo-5-fluoropyridine CAS No. 1065074-95-4

2-Acetamido-3-bromo-5-fluoropyridine

Cat. No. B571639
CAS RN: 1065074-95-4
M. Wt: 233.04
InChI Key: GGDXFTPHNXSROV-UHFFFAOYSA-N
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Description

2-Acetamido-3-bromo-5-fluoropyridine is a chemical compound with the molecular formula C7H6BrFN2O . It has a molecular weight of 233.04 . This compound is a general reagent used in the synthesis of pharmaceutical agents .

Scientific Research Applications

  • Synthesis of Fluorinated Compounds : It is used in the synthesis of 2-Amino-5-fluoropyridine, a compound with potential applications in medicinal chemistry and pharmaceutical research (Huang Gang, 2006).

  • Radiolabeling for PET Imaging : Its derivatives are used in automated synthesis of 18F-labelled pyridine-based alkylating agents for oligonucleotide conjugation, useful in preclinical studies and potential clinical applications of PET imaging (E. von Guggenberg et al., 2009).

  • Oligonucleotide Labeling : It plays a role in the development of [(18)F]fluoropyridine-based bromoacetamide reagents for labeling oligonucleotides, contributing to the design and development of radiopharmaceuticals for PET (B. Kuhnast et al., 2004).

  • Nucleoside Synthesis : It's involved in the preparation of pyridine nucleosides related to 5-fluorocytosine, which are useful in the study of nucleosides and potential therapeutic applications (Stephen Nesnow & Charles Heidelberger, 1975).

  • Amination Reactions : This compound is also significant in the synthesis of 2-aminopyridine derivatives through nucleophilic substitution and hydrolysis, broadening the scope of synthesizing various N-heterocycles (Yibiao Li et al., 2018).

  • Preparation of Thrombin Inhibitors : It is used in the scaleable synthesis of thrombin inhibitors, highlighting its importance in medicinal chemistry and drug development (M. S. Ashwood et al., 2004).

  • Synthesis of Antitumor Agents : This compound assists in the synthesis of 5-Fluorouracil derivatives like 5-Fluoro-2′-deoxyuridine, a notable antitumor agent (S. Ozaki et al., 1977).

Mechanism of Action

Target of Action

It is generally used as a reagent in the synthesis of pharmaceutical agents , suggesting that its targets could be diverse and dependent on the specific pharmaceutical compound it is used to synthesize.

Mode of Action

Related compounds such as 2-bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-3-bromo-5-fluoropyridine. For instance, the compound should be handled only in a chemical fume hood, and personal protective equipment should be worn when handling it .

Safety and Hazards

While a detailed safety data sheet was not found in the search results, it is recommended to handle 2-Acetamido-3-bromo-5-fluoropyridine with appropriate safety measures. This includes wearing suitable gloves, protective clothing, and eye protection, and ensuring adequate ventilation .

Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to this compound .

properties

IUPAC Name

N-(3-bromo-5-fluoropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDXFTPHNXSROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672141
Record name N-(3-Bromo-5-fluoropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065074-95-4
Record name N-(3-Bromo-5-fluoropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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